molecular formula C12H17ClN2O B2769940 3-(Piperidin-2-yl)benzamide hydrochloride CAS No. 2548993-95-7

3-(Piperidin-2-yl)benzamide hydrochloride

Cat. No.: B2769940
CAS No.: 2548993-95-7
M. Wt: 240.73
InChI Key: IRJJTIFKCSHSEP-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)benzamide hydrochloride is a chemical compound that features a piperidine ring attached to a benzamide moiety The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the benzamide moiety consists of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)benzamide hydrochloride typically involves the reaction of 2-piperidinylamine with benzoyl chloride under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2-piperidinylamine and benzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-piperidinylamine is dissolved in a suitable solvent, such as dichloromethane or ethanol. Benzoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The benzamide moiety can be reduced to form benzylamine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Piperidinone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-(Piperidin-2-yl)benzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential drugs for treating neurological disorders and cancer.

    Biological Research: The compound is used in studies to understand the role of piperidine derivatives in biological systems, including their interactions with enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of action of piperidine-containing compounds in living organisms.

    Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the binding of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at the 4-position of the benzamide moiety.

    N-(Piperidin-2-yl)benzamide: Similar structure but with the nitrogen atom of the piperidine ring directly attached to the benzamide moiety.

    4-(Piperidin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

3-(Piperidin-2-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring and the presence of the hydrochloride salt can affect the compound’s solubility, stability, and ability to interact with molecular targets.

Properties

IUPAC Name

3-piperidin-2-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJJTIFKCSHSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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